molecular formula C10H10BrNO2 B13683087 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13683087
M. Wt: 256.10 g/mol
InChI Key: YWJBKJKKHVPJGW-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of 2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazines depending on the nucleophile used.

    Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products can range from dehalogenated benzoxazines to fully reduced derivatives.

Scientific Research Applications

6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

    6-Fluoro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness

6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

6-bromo-2-ethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13)

InChI Key

YWJBKJKKHVPJGW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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